molecular formula C12H22O6 B1466852 1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate CAS No. 667871-49-0

1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate

Cat. No.: B1466852
CAS No.: 667871-49-0
M. Wt: 262.3 g/mol
InChI Key: KQUKAMFBDQKRHG-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate is an organic compound with the molecular formula C12H22O6 and a molecular weight of 262.3 g/mol . This compound is known for its unique structure, which includes two ethyl groups and a methoxyethoxyethyl group attached to a propanedioate backbone. It is used in various chemical and industrial applications due to its versatile reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate can be synthesized through a multi-step process involving the esterification of malonic acid derivatives. One common method involves the reaction of diethyl malonate with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Diethyl malonate and 2-(2-methoxyethoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through its ester and ether functional groups. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate is unique due to its combination of ester and ether functional groups, which provide versatile reactivity and make it suitable for a wide range of applications in synthesis and research .

Properties

IUPAC Name

diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-4-17-11(13)10(12(14)18-5-2)6-7-16-9-8-15-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKAMFBDQKRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCCOC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (0.72 g, 31.31 mmol) was added in portions to EtOH (99.5%, 35 mL) under stirring. When all sodium had dissolved, diethyl malonate (4.80 g, 29.97 mmol) was added slowly during 5 minutes and the reaction mixture was stirred for another 15 minutes. 1-Bromo-2-(2-methoxyethoxy)-ethane (5.50 g, 30.05 mmol) was added and the reaction mixture was refluxed for 2 hrs. Any solids were filtered off and the clear solution was concentrated in vacuo. The residue was taken up in water and diethyl ether and the two phases were separated. The organic phase was dried over MgSO4 and concentrated in vacuo. The residue was purified with column chromatography (silica gel, eluting with EtOAc/MeOH:20/1) to give the title compound as a colourless oil (3.80 g), 1H NMR (300 MHz, CDCl3) δ 4.19 (q, 4H), 3.54 (m, 7H), 3.38 (s, 3H), 2.19 (m, 2H), 1.27 (t, 6H).
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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